3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the azepane sulfonyl group through sulfonylation reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-yl)-1-(1,3-benzodioxol-5-yl)propan-1-one hydrochloride
- 3-azepan-1-yl-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the azepane sulfonyl and benzodioxole groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-16-8-9-18-19(13-16)27-14-26-18)15-6-5-7-17(12-15)28(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJPPSXAWDWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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